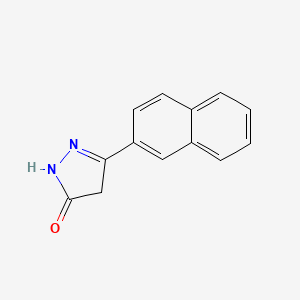

3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one

描述

The compound “5-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with three carbon atoms and two nitrogen atoms . The 2-naphthyl group suggests that this compound has a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, pyrazolones are typically synthesized from β-ketoesters or β-diketones, which react with hydrazine to form the pyrazolone ring . The 2-naphthyl group could potentially be introduced through a substitution reaction, but the specifics would depend on the exact reaction conditions and starting materials .Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrazolone ring attached to the 2-naphthyl group. The exact structure, including the positions of any functional groups or substituents, would need to be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis

Pyrazolones are known to participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, and the carbonyl group in the pyrazolone ring can be reduced or oxidized . The 2-naphthyl group may also participate in reactions, particularly electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, pyrazolones are often crystalline solids at room temperature. They may exhibit fluorescence, which can be useful in certain applications .作用机制

Target of Action

The primary target of 5-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one is the Rotamase Pin1 (PIN1) . PIN1 is a prolyl isomerase that plays a crucial role in multiple cellular processes by inducing conformational changes in a subset of phosphorylated proteins . It regulates mitosis, down-regulates kinase activity of BTK, and can transactivate multiple oncogenes .

Mode of Action

5-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one interacts with its target, PIN1, by binding to specific phosphorylated Ser/Thr-Pro motifs . This interaction leads to various changes in the cellular processes. For instance, it can induce centrosome amplification, chromosome instability, and cell transformation . It also plays a role in the efficient dephosphorylation and recycling of RAF1 after mitogen activation .

Biochemical Pathways

The compound affects several biochemical pathways. It acts as a regulator of the JNK cascade by binding to phosphorylated FBXW7, disrupting FBXW7 dimerization, and promoting FBXW7 autoubiquitination and degradation . This leads to the subsequent stabilization of JUN . It may also facilitate the ubiquitination and proteasomal degradation of RBBP8/CtIP through the CUL3/KLHL15 E3 ubiquitin-protein ligase complex .

Pharmacokinetics

Similar compounds have shown meaningful sert and dat occupancy and demonstrate an acceptable safety and tolerability profile in healthy control subjects .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of conformational changes in a subset of phosphorylated proteins, regulation of mitosis, down-regulation of kinase activity of BTK, and transactivation of multiple oncogenes . It also induces centrosome amplification, chromosome instability, and cell transformation .

Action Environment

It is known that the compound’s action can be influenced by the cellular environment, including the presence of other molecules and the state of the target proteins .

未来方向

属性

IUPAC Name |

3-naphthalen-2-yl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-13-8-12(14-15-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGSETQECLMTDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-{[(4-methoxyphenyl)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid](/img/structure/B3515353.png)

![3-{1,3-dioxo-5-[(phenoxyacetyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B3515355.png)

![N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B3515361.png)

![4-methyl-3-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3515387.png)

![4-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B3515393.png)

![4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3515410.png)

![2-[4-(benzylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B3515418.png)

![2,4-dimethyl-N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3515438.png)

![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3515441.png)

![4-[3-(1-azepanyl)-3-oxopropyl]-N-isobutylbenzenesulfonamide](/img/structure/B3515449.png)